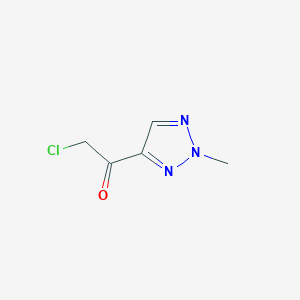
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Übersicht
Beschreibung
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Many triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Triazoles often act as inhibitors of various enzymes, disrupting their normal function .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Triazoles can be involved in a wide range of biochemical processes, depending on their specific structures and targets .
Result of Action
By interacting with their targets, triazoles can cause a variety of effects at the molecular and cellular level .
Biologische Aktivität
2-Chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, characterized by its unique structure which includes a chloro group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research.
- Molecular Formula: C₅H₆ClN₃O
- Molecular Weight: 159.57 g/mol
- IUPAC Name: 2-chloro-1-(2-methyltriazol-4-yl)ethanone
- CAS Number: 1803587-87-2
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition: Triazole compounds often act as enzyme inhibitors. They can disrupt normal enzyme function by binding to active sites or altering enzyme conformation.
- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways critical for cellular functions.
- Biochemical Pathways: It can affect multiple biochemical pathways depending on the target enzymes and receptors involved.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of:
- Antifungal Activity: Similar triazole compounds are known for their efficacy against fungal infections by inhibiting ergosterol synthesis.
- Anticancer Potential: Research indicates that derivatives of triazole exhibit cytotoxic effects on various cancer cell lines.
Antifungal Activity
A study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds with similar structures to this compound showed significant antifungal properties against Candida species. The mechanism was attributed to the inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .
Anticancer Studies
Research has shown that triazole-based compounds can induce apoptosis in cancer cells. For instance, a derivative was tested against various cancer cell lines (e.g., HeLa, MCF7) and exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influenced the anticancer activity.
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
2-chloro-1-(2-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-7-3-4(8-9)5(10)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIXBUBEWDFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















